![molecular formula C11H4ClF6NO B1605954 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 503148-24-1](/img/structure/B1605954.png)
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Overview
Description
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (CTFQ) is an organic compound belonging to the quinoline family of compounds. It is a colorless, crystalline solid with a melting point of 185–187 °C. CTFQ has a variety of applications in the scientific research field, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for biochemical and physiological studies.
Scientific Research Applications
Photovoltaic Properties
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline derivatives have been studied for their photovoltaic properties. Research has shown that these compounds exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their potential application in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Labeling in Pharmaceuticals
These compounds are used in fluorescent labeling for the separation of chlorophenols in pharmaceuticals. This involves the use of derivatization techniques for HPLC separation, highlighting their utility in chemical analysis and quality control in pharmaceutical formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Spectroscopic Characterization
Studies on derivatives of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline have provided insights into their structural parameters. Spectroscopic characterization, including FT-IR, NMR, and UV–Vis absorption, has been carried out to understand their potential biological applications and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Optical Properties of Thin Films
Research on thin films of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline derivatives has shown that they possess unique optical properties. These properties include the determination of absorption parameters and electron transition types, which are critical in the development of optical materials and devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Application in Organic Synthesis
These compounds are involved in the direct synthesis of pyridine derivatives. This single-step conversion process demonstrates their compatibility with sensitive substrates and a variety of functional groups, underlining their versatility in organic synthesis (Movassaghi, Hill, & Ahmad, 2007).
properties
IUPAC Name |
4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVWJGHJDXMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347974 | |
Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
CAS RN |
503148-24-1 | |
Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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